

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid

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Compound of Interest

Compound Name: 3-Amino-2-phenyl-4(3H)-quinazolinone

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Synthesis of 3-Amino-2-Phenyl-4(3H)-Quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-amino-2-phenyl-4(3H)-quinazolinone**, a heterocyclic compound of significant interest in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established two-step process involving the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, followed by its conversion to the final quinazolinone product upon reaction with hydrazine hydrate. This guide provides a comparative analysis of various reported methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the efficient and optimized production of this key chemical scaffold.

Reaction Overview

The synthesis proceeds through two primary transformations:

- **N-Acylation and Cyclization:** Anthranilic acid is first acylated on the amino group with benzoyl chloride, followed by an intramolecular cyclization to yield 2-phenyl-3,1-benzoxazin-4-one. This step is typically carried out in the presence of a base such as pyridine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hydrazinolysis and Ring Transformation: The intermediate benzoxazinone undergoes nucleophilic attack by hydrazine hydrate, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired **3-amino-2-phenyl-4(3H)-quinazolinone**.^{[1][5][9][10][11]} Modern techniques such as microwave irradiation have been shown to significantly accelerate this step and improve yields.^{[1][12][13]}

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the two-step synthesis, highlighting the impact of different reaction conditions on yield and reaction time.

Table 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid

Reagents and Conditions	Solvent	Reaction Time	Yield (%)	Melting Point (°C)	Reference
Anthranilic acid, Benzoyl chloride	Pyridine	3 hours	78	-	^{[7][8]}
Anthranilic acid, Benzoyl chloride, Triethylamine, Cyanuric chloride	Chloroform/DMF	6 hours	Good	-	^[14]
Anthranilic acid, Benzoyl chloride	Pyridine	-	High	-	^{[2][3]}

Table 2: Synthesis of **3-Amino-2-phenyl-4(3H)-quinazolinone** from 2-Phenyl-3,1-benzoxazin-4-one

Reagents and Conditions	Solvent	Method	Reaction Time	Yield (%)	Melting Point (°C)	Reference
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Pyridine	Stirring at RT	30 minutes	-	-	[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Ethanol	Reflux	10 hours	79	154-155	[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Ethanol	Microwave (800W)	5 minutes	87	154-155	[1]
2-Benzamido benzoyl chloride, Hydrazine hydrate, K ₂ CO ₃	DMF	Microwave (800W, 135°C)	4 minutes	81	-	[12][13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **3-amino-2-phenyl-4(3H)-quinazolinone**, providing both a conventional heating method and a microwave-assisted

approach.

Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

Materials:

- Anthranilic acid
- Benzoyl chloride
- Pyridine
- Sodium bicarbonate (NaHCO_3) solution (5-10%)
- Ethanol
- Ice bath

Procedure:

- In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.
- Cool the solution in an ice bath to approximately 0-8°C.^[7]
- Slowly add benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution while maintaining the low temperature.^{[2][7]}
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.^{[1][7]}
- Neutralize the reaction mixture by carefully adding a 5-10% sodium bicarbonate solution until the effervescence ceases.^{[1][15]}
- Filter the resulting solid precipitate and wash it thoroughly with water to remove any inorganic impurities and residual pyridine.^[1]
- The crude product can be recrystallized from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.^{[7][8]}

Step 2: Synthesis of 3-Amino-2-phenyl-4(3H)-quinazolinone

Method A: Conventional Heating (Reflux)

Materials:

- 2-Phenyl-3,1-benzoxazin-4-one
- Hydrazine hydrate (85-100%)
- Ethanol or Pyridine
- Dilute Hydrochloric acid (HCl)

Procedure:

- Dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine in a round-bottom flask.[\[1\]](#)
- Add hydrazine hydrate (2 equivalents) dropwise to the solution.[\[1\]](#)
- Heat the reaction mixture under reflux for 10 hours.[\[1\]](#)
- After cooling, pour the reaction mixture into cold water containing a few drops of hydrochloric acid.
- Filter the solid that separates out and wash it repeatedly with water.
- Dry the product and recrystallize it from diluted ethanol to obtain pure **3-amino-2-phenyl-4(3H)-quinazolinone**.[\[1\]](#)

Method B: Microwave Irradiation

Materials:

- 2-Phenyl-3,1-benzoxazin-4-one

- Hydrazine hydrate (85-100%)
- Ethanol or Pyridine
- Dilute Hydrochloric acid (HCl)
- Microwave reactor

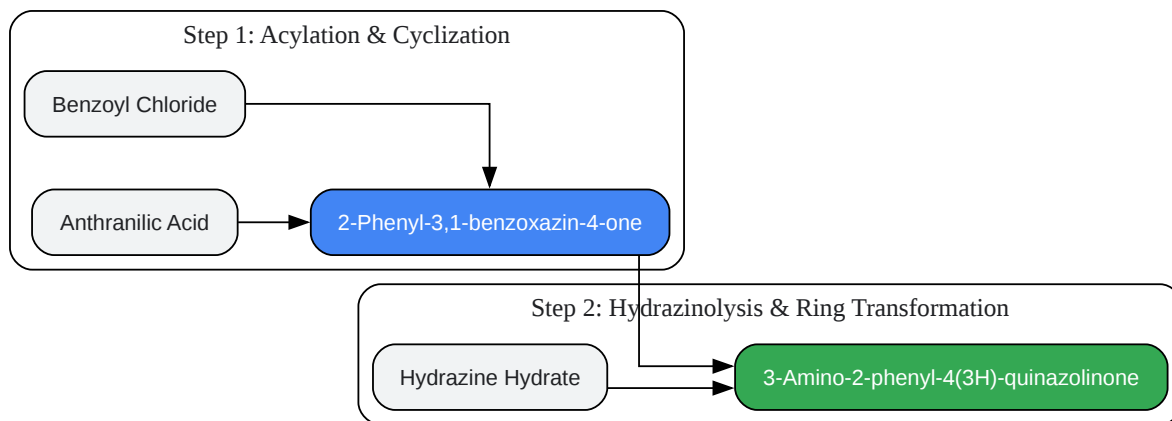
Procedure:

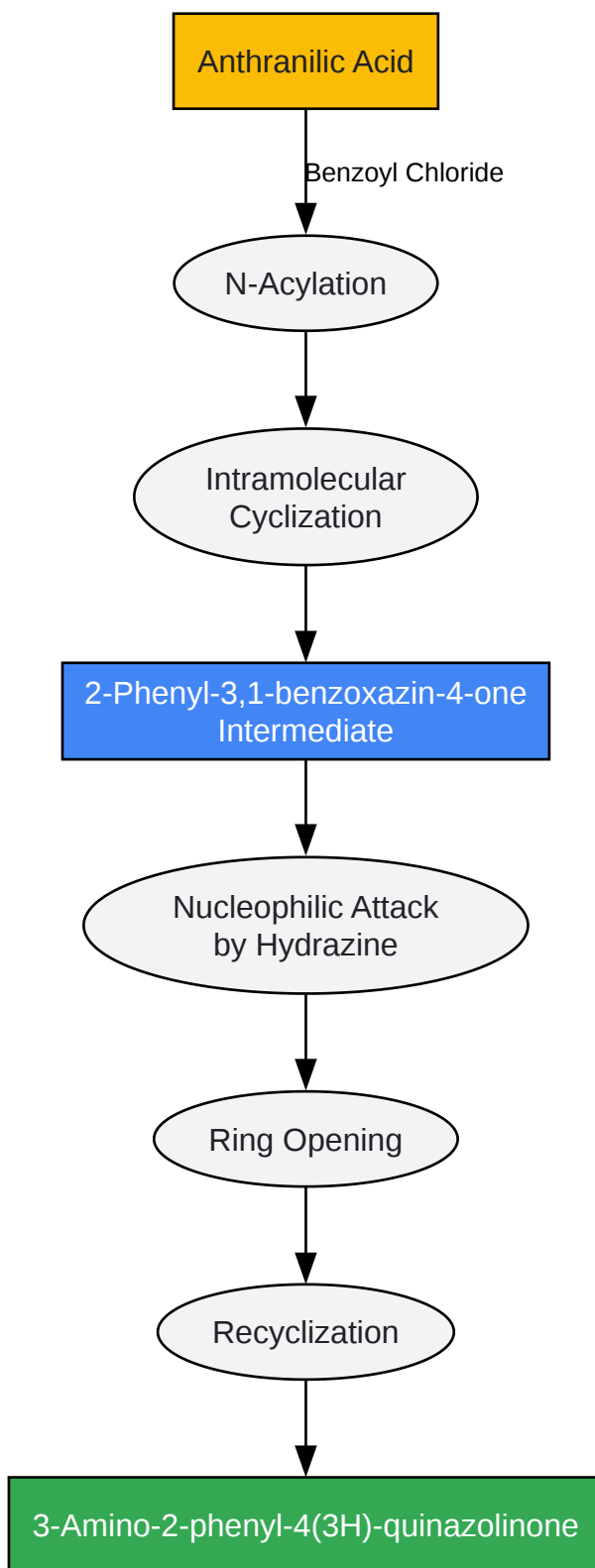
- In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine.[\[1\]](#)
- Add hydrazine hydrate (2 equivalents) to the solution.[\[1\]](#)
- Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.[\[1\]](#)
- After irradiation, cool the vessel and pour the contents into cold water containing a few drops of hydrochloric acid.
- Filter the precipitated solid, wash thoroughly with water, and dry.
- Recrystallize the crude product from diluted ethanol to yield pure **3-amino-2-phenyl-4(3H)-quinazolinone**.[\[1\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.





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